2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde
CAS No.: 129904-48-9
Cat. No.: VC21169905
Molecular Formula: C7H4F3NO2
Molecular Weight: 191.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 129904-48-9 |
|---|---|
| Molecular Formula | C7H4F3NO2 |
| Molecular Weight | 191.11 g/mol |
| IUPAC Name | 2-oxo-5-(trifluoromethyl)-1H-pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H4F3NO2/c8-7(9,10)5-1-4(3-12)6(13)11-2-5/h1-3H,(H,11,13) |
| Standard InChI Key | RFGNOPWHPRCTPY-UHFFFAOYSA-N |
| SMILES | C1=C(C(=O)NC=C1C(F)(F)F)C=O |
| Canonical SMILES | C1=C(C(=O)NC=C1C(F)(F)F)C=O |
Introduction
Chemical Identity and Structural Properties
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is a pyridine derivative with molecular formula C7H4F3NO2 and a molecular weight of 191.11 g/mol. The compound features a pyridine ring with a hydroxyl group at position 2, a trifluoromethyl group at position 5, and an aldehyde group at position 3. Its CAS number is 129904-48-9, providing a unique identifier in chemical databases.
The compound's structure incorporates three key functional groups that contribute to its chemical versatility: the hydroxyl group, the aldehyde group, and the trifluoromethyl moiety. The trifluoromethyl substituent is particularly noteworthy as it imparts distinct electronic and steric properties that influence the compound's reactivity, stability, and interactions with biological systems.
Physical properties of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde include its appearance as a solid at room temperature with specific solubility characteristics influenced by its functional groups. The presence of the hydroxyl and aldehyde groups provides hydrogen bonding capabilities, while the trifluoromethyl group contributes to the molecule's lipophilicity.
Comparative Structural Analysis
The structural uniqueness of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde can be better understood when compared to similar compounds:
| Compound | Structural Difference | Impact on Properties |
|---|---|---|
| 2-Hydroxy-5-methylpyridine-3-carbaldehyde | Contains methyl instead of trifluoromethyl | Lower lipophilicity, different electronic properties |
| 2-Hydroxy-5-chloronicotinaldehyde | Contains chlorine instead of trifluoromethyl | Different electronic effects, altered reactivity |
| 2-Hydroxy-5-bromonicotinaldehyde | Contains bromine instead of trifluoromethyl | Different steric influences, modified reaction patterns |
The trifluoromethyl group in 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde significantly influences the compound's reactivity profile, making it particularly valuable for specific applications in research and industry.
Synthesis Methods
The synthesis of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde can be approached through various methods, drawing on general approaches used for similar trifluoromethylpyridine derivatives.
Laboratory Synthesis
One common synthetic route involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with a suitable hydroxylating agent under controlled conditions. This approach leverages the reactivity of the chloro-substituted pyridine to introduce the hydroxyl group at the desired position.
The synthesis typically proceeds through the following steps:
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Preparation of the trifluoromethyl-substituted pyridine precursor
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Introduction of the hydroxyl group through nucleophilic substitution
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Formylation to introduce the aldehyde functionality
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Purification of the final product
Industrial Production Approaches
For larger-scale production, industrial methods may employ vapor-phase reactions similar to those used for other trifluoromethylpyridines. These approaches often involve simultaneous vapor-phase chlorination/fluorination at high temperatures (>300°C) using transition metal-based catalysts such as iron fluoride .
The vapor-phase reactor system typically includes:
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A catalyst fluidized-bed phase where initial fluorination occurs
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An empty phase where further functionalization takes place
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Subsequent conversion steps to yield the desired product
This method has the advantage of producing key intermediates like 2-chloro-5-(trifluoromethyl)pyridine in good yield via a one-step reaction, which can then be further transformed to obtain 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde .
Chemical Reactivity
The reactivity of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde is defined by its functional groups, each providing specific reaction pathways.
Oxidation Reactions
The aldehyde group can undergo oxidation to form the corresponding carboxylic acid derivative, 2-Hydroxy-5-(trifluoromethyl)nicotinic acid. Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3), which facilitate this transformation under appropriate conditions.
Reduction Processes
Reduction of the aldehyde moiety using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) produces 2-Hydroxy-5-(trifluoromethyl)nicotinyl alcohol. This transformation is particularly important in creating derivatives for specific applications in synthesis or biological studies.
Substitution Reactions
The hydroxyl group participates in various substitution reactions, allowing for diverse chemical modifications. These include:
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Reactions with alkyl halides under basic conditions
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Formation of esters with acyl chlorides
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Conversion to ethers through appropriate reagents
These substitution reactions significantly expand the utility of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde as a versatile synthetic intermediate.
| Reaction Type | Reagents | Major Products | Applications |
|---|---|---|---|
| Oxidation | KMnO4, CrO3 | 2-Hydroxy-5-(trifluoromethyl)nicotinic acid | Synthesis of carboxylic acid derivatives |
| Reduction | NaBH4, LiAlH4 | 2-Hydroxy-5-(trifluoromethyl)nicotinyl alcohol | Production of alcohol intermediates |
| Substitution | Alkyl halides, base | Alkoxy derivatives | Creation of ether-functionalized compounds |
| Substitution | Acyl chlorides | Ester derivatives | Synthesis of biologically active compounds |
Applications in Chemical Synthesis
2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde serves as a versatile building block in the synthesis of more complex organic molecules due to its multiple functional groups that enable various transformations.
Building Block Applications
The compound functions as a crucial intermediate in developing complex molecular structures. Its functional groups allow for sequential transformations that build molecular complexity in a controlled manner, making it valuable in multistep synthetic pathways.
Synthesis of Heterocyclic Compounds
The compound can serve as a precursor for synthesizing various heterocyclic systems, including:
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Pyridine derivatives with modified substituent patterns
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Fused heterocyclic systems incorporating the pyridine ring
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Specialized scaffolds for drug candidate development
These applications highlight the versatility of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde in creating structurally diverse molecules with potential in pharmaceutical and materials science.
Biological Applications
The biological properties of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde position it as a compound of interest in various biological research contexts.
Enzyme Interactions
The compound has been investigated for its potential interactions with enzyme systems. The trifluoromethyl group enhances lipophilicity, facilitating penetration of biological membranes and enabling interaction with specific molecular targets. This characteristic potentially allows it to modulate enzyme activities in various biological systems.
Metabolic Pathway Studies
Research exploring the compound's effects on metabolic pathways has revealed potential applications in understanding biochemical processes. The unique electronic and steric properties imparted by the trifluoromethyl group influence how the molecule interacts with cellular components and metabolic systems.
Anti-inflammatory Properties
Studies indicate that 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde and related compounds can exhibit anti-inflammatory effects. This activity has been associated with the inhibition of specific inflammatory mediators and signaling pathways, suggesting potential applications in developing anti-inflammatory agents.
Antimicrobial Activity
Research has demonstrated potential antimicrobial properties for the compound, with activity observed against various bacterial strains. This finding suggests possible applications in developing new antimicrobial compounds, particularly valuable in addressing antimicrobial resistance challenges.
Medicinal Chemistry Applications
The structural features of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde make it particularly valuable in medicinal chemistry research and drug development.
Drug Development Precursor
The compound serves as a precursor in pharmaceutical synthesis, particularly for developing drugs targeting nicotinic acetylcholine receptors. Its structural similarity to nicotine suggests applications in creating compounds that interact with these receptors, which are implicated in numerous neurological conditions.
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies involving 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde derivatives have provided valuable insights into molecular design principles. These studies illuminate how structural modifications affect biological activity, guiding the development of more potent and selective compounds for therapeutic applications.
Industrial Applications
Beyond research and pharmaceutical contexts, 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde finds applications in industrial settings.
Specialty Chemicals Production
In industrial environments, the compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for producing specialty chemicals that require specific reactivity profiles, contributing to advanced materials development.
Process Development
The compound serves as a model system for developing and optimizing chemical processes, particularly those involving trifluoromethylated heterocycles. These processes are increasingly important in pharmaceutical and agrochemical manufacturing .
Comparison with Related Compounds
Understanding 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde in the context of similar compounds provides valuable insights into its distinctive properties and applications.
Structural Comparisons
The compound's properties can be contrasted with analogous structures to highlight its unique characteristics:
| Compound | Structural Features | Applications | Distinctive Properties |
|---|---|---|---|
| 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde | Pyridine ring with hydroxyl, aldehyde, and CF3 groups | Drug development, chemical synthesis | Enhanced lipophilicity, unique reactivity |
| 2-Hydroxy-5-nitrobenzaldehyde | Benzene ring with hydroxyl, aldehyde, and nitro groups | Synthesis of coumarin derivatives | Different electronic properties, altered reactivity |
| 3-(Trifluoromethyl)pyridine | Pyridine ring with CF3 group only | Intermediate in chemical synthesis | Lacks functional groups for certain transformations |
This comparison illustrates how the specific combination of functional groups in 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde creates a unique chemical entity with distinctive properties and applications .
Reactivity Comparison
The reactivity of 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde differs from related compounds due to the electronic effects of the trifluoromethyl group. This substituent affects:
These effects create a unique reactivity profile that distinguishes the compound from similar structures lacking the trifluoromethyl group.
Research Directions and Future Applications
Current research involving 2-Hydroxy-5-(trifluoromethyl)nicotinaldehyde points to several promising future directions.
Novel Therapeutic Applications
Ongoing investigations are exploring the compound's potential in developing treatments for specific diseases. The unique structural features enable interactions with biological targets implicated in various pathological conditions, suggesting applications in pharmaceutical research beyond current uses.
Advanced Materials Development
The compound's reactivity profile makes it potentially valuable in creating advanced materials with specialized properties. Research in this direction could lead to novel applications in materials science and technology development.
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